1-Propen-1-amine, N,N,2-trimethyl-

説明

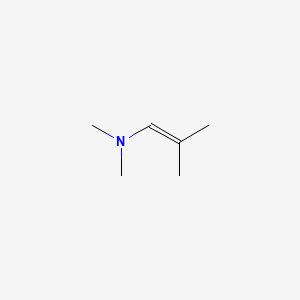

1-Propen-1-amine, N,N,2-trimethyl- is an organic compound with the molecular formula C6H13N. It is a derivative of propenylamine and is known for its applications in organic synthesis, particularly in the conversion of carboxylic acids to their corresponding chlorides under neutral conditions .

準備方法

Synthetic Routes and Reaction Conditions: 1-Propen-1-amine, N,N,2-trimethyl- can be synthesized through the reaction of dimethylamine with isobutyraldehyde. The reaction typically involves the use of a solvent such as dichloromethane and a catalyst like triethylamine. The mixture is stirred and heated to facilitate the reaction .

Industrial Production Methods: In industrial settings, the production of 1-Propen-1-amine, N,N,2-trimethyl- follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity. The compound is often produced in batch reactors where temperature, pressure, and reactant concentrations are meticulously monitored .

化学反応の分析

Types of Reactions: 1-Propen-1-amine, N,N,2-trimethyl- undergoes various chemical reactions, including:

Substitution Reactions: It can react with electrophiles to form substituted products.

Addition Reactions: It can participate in addition reactions with alkenes and alkynes to form more complex molecules.

Common Reagents and Conditions:

Electrophiles: Such as halogens and acids.

Catalysts: Triethylamine and other bases.

Solvents: Dichloromethane and methanol.

Major Products:

Substituted Amines: Formed through substitution reactions.

Addition Products: Formed through addition reactions with alkenes and alkynes.

科学的研究の応用

Organic Synthesis

1-Propen-1-amine, N,N,2-trimethyl- is extensively used as a reagent in the synthesis of various organic compounds. It facilitates reactions such as:

- Acid Halogenation : Converts carboxylic acids into their corresponding acid chlorides under neutral conditions. This reaction is crucial for synthesizing more complex molecules in organic chemistry.

Medicinal Chemistry

Research has indicated potential applications of 1-Propen-1-amine, N,N,2-trimethyl- in drug development. Its derivatives have shown promising biological activities:

- Antimicrobial Activity : Certain derivatives exhibit significant antimicrobial properties against various pathogens. For example, a study highlighted the antimicrobial effects of related compounds derived from this amine.

Industrial Chemistry

In industrial settings, 1-Propen-1-amine, N,N,2-trimethyl- is utilized for producing specialty chemicals. Its ability to act as a versatile building block makes it valuable for manufacturing various chemical products.

Chemical Reactions and Mechanisms

The compound undergoes several types of reactions:

| Reaction Type | Description |

|---|---|

| Substitution Reactions | Reacts with electrophiles to form substituted products. |

| Addition Reactions | Participates in addition reactions with alkenes and alkynes. |

Common Reagents and Conditions

- Electrophiles : Halogens and acids.

- Catalysts : Triethylamine and other bases.

- Solvents : Dichloromethane and methanol.

Research has also explored the biological effects of 1-Propen-1-amine, N,N,2-trimethyl-. Notable findings include:

Antimicrobial Properties

Several studies have demonstrated that derivatives of this compound possess antimicrobial activity. For instance:

| Compound Name | Activity Type | Reference |

|---|---|---|

| Aziridine, 1,2,3-trimethyl-, trans | Antimicrobial | |

| N,N-Dimethyl-1-propenylamine | Anticancer | |

| N,N-Diethyl-1-propenylamine | Antihypertensive |

Case Studies

Several case studies illustrate the practical applications of 1-Propen-1-amine, N,N,2-trimethyl-.

Case Study 1: Organic Synthesis

A research project focused on the synthesis of complex amines utilized 1-Propen-1-amine as a key intermediate. The study revealed that using this compound improved yield and selectivity in the formation of desired products.

Case Study 2: Antimicrobial Research

In a study investigating the antimicrobial properties of various amines, derivatives of 1-Propen-1-amine were tested against common bacterial strains. The results indicated significant inhibition zones compared to controls, suggesting potential for therapeutic applications.

作用機序

The mechanism of action of 1-Propen-1-amine, N,N,2-trimethyl- involves its ability to act as an electrophilic reagent. It facilitates the conversion of carboxylic acids to their corresponding chlorides by reacting with the carboxyl group under neutral conditions. This reaction is catalyzed by bases such as triethylamine, which helps in the formation of the intermediate products .

類似化合物との比較

- 1-Chloro-N,N,2-trimethyl-1-propenylamine

- N,N,2-trimethylprop-1-en-1-amine

Uniqueness: 1-Propen-1-amine, N,N,2-trimethyl- is unique due to its ability to facilitate reactions under neutral conditions, which is advantageous in organic synthesis. Its stability and reactivity make it a valuable reagent in various chemical processes .

生物活性

1-Propen-1-amine, N,N,2-trimethyl- (CAS Number: 138858) is an organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological effects, including antimicrobial properties, toxicity data, and relevant case studies.

1-Propen-1-amine, N,N,2-trimethyl- is characterized by the molecular formula and a molecular weight of 99.17 g/mol. It is classified as an aliphatic amine and can participate in various chemical reactions due to its functional groups.

Antimicrobial Properties

Research indicates that derivatives of 1-propen-1-amine compounds exhibit significant antimicrobial activity. For instance, a study involving Trigonella foenum-graecum revealed the presence of related compounds such as Aziridine, 1,2,3-trimethyl-, trans- , which showed promising antimicrobial effects against various pathogens. The study utilized Gas Chromatography-Mass Spectrometry (GC-MS) to identify these bioactive components and their concentrations .

Table 1: Biological Activities of Related Compounds

| Compound Name | Activity Type | Reference |

|---|---|---|

| Aziridine, 1,2,3-trimethyl-, trans | Antimicrobial | |

| N,N-Dimethyl-1-propenylamine | Anticancer | |

| N,N-Diethyl-1-propenylamine | Antihypertensive |

Toxicity and Safety Data

Toxicological assessments are crucial for understanding the safety profile of 1-propen-1-amine derivatives. According to data from PubChem and other sources:

Table 2: Toxicity Data Overview

| Endpoint | Value | Reference |

|---|---|---|

| LC50 (Mysid shrimp) | 628.5 mg/L | |

| NOEC (Daphnid) | >1 mg/L | |

| Mutagenicity | Negative in vivo |

Case Studies and Research Findings

Several studies have explored the biological activities associated with 1-propen-1-amine derivatives:

- Antimicrobial Efficacy : A study highlighted that compounds similar to 1-propen-1-amine exhibited strong antimicrobial properties against Gram-positive and Gram-negative bacteria. The mechanism involves disruption of bacterial cell membranes .

- Anti-Cancer Properties : Another investigation focused on the anticancer potential of N,N-dimethyl derivatives of propenylamines. These compounds were found to inhibit tumor cell proliferation in vitro through apoptosis induction mechanisms .

- Environmental Impact : Research on polyamines like those derived from propenylamines indicated low acute toxicity levels in aquatic organisms, suggesting a relatively safe profile for environmental applications .

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing 1-Propen-1-amine, N,N,2-trimethyl- and its derivatives?

- Methodology : The compound can be synthesized via alkylation of tertiary amines. For example, direct alkylation of 2-chloro-N,N-dimethyl ethylamine using methylating agents (e.g., methyl iodide) under controlled pH conditions (7–9) yields quaternary ammonium salts . Chlorinated derivatives, such as 1-chloro-N,N,2-trimethylpropenylamine, are synthesized via nucleophilic substitution, where dimethylamine reacts with 1-chloro-2-methylpropene in anhydrous solvents (e.g., THF) at 0–5°C .

- Key Considerations : Monitor reaction progress via HPLC-MS to detect intermediates and confirm purity .

Q. How can structural characterization of this compound be optimized using spectroscopic techniques?

- Techniques :

- NMR Spectroscopy : Use H and C NMR to identify methyl groups (δ 1.2–1.5 ppm for CH) and amine protons (δ 2.5–3.0 ppm) .

- X-ray Crystallography : For crystalline derivatives (e.g., CNBF-adducts), analyze bond angles and spatial arrangement to confirm stereochemistry .

- FT-IR : Detect C=N stretching vibrations (~1640 cm) and N-H bending (~1600 cm) .

- Validation : Cross-reference data with computational predictions (e.g., density functional theory) .

Advanced Research Questions

Q. What reaction mechanisms govern the oxidation of 1-Propen-1-amine, N,N,2-trimethyl- with molecular oxygen under combustion conditions?

- Mechanistic Insights : Kinetic studies using microwave discharge-flow systems reveal a rate constant of at 298 K. The reaction proceeds via a radical chain mechanism, where singlet oxygen () abstracts hydrogen from the methyl group, forming peroxyl intermediates .

- Data Contradictions : Discrepancies in reported rate constants (e.g., in ) may arise from differences in experimental setups. Validate using laser-induced fluorescence (LIF) or mass spectrometry under controlled pressure.

Q. How can computational models predict the physicochemical properties of this compound?

- Methods :

- Joback Method : Predicts boiling point (C) and density () based on group contributions .

- Crippen LogP : Estimates hydrophobicity () for solubility assessments in drug delivery studies .

- Validation : Compare with experimental data (e.g., GC-MS retention times) to refine parameters.

Q. What strategies mitigate risks of nitrosamine formation in amine-containing compounds like 1-Propen-1-amine, N,N,2-trimethyl-?

- Risk Assessment : Secondary amines can react with nitrosating agents (e.g., nitrites) to form carcinogenic N-nitrosamines. Screen raw materials for nitrite contamination and avoid shared equipment with amine/nitrosating agent processes .

- Preventive Measures : Use scavengers (e.g., ascorbic acid) during synthesis and storage to inhibit nitrosation .

特性

IUPAC Name |

N,N,2-trimethylprop-1-en-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13N/c1-6(2)5-7(3)4/h5H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHSJXWLJYTXOCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CN(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80219118 | |

| Record name | 1-Propen-1-amine, N,N,2-trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80219118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

99.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6906-32-7 | |

| Record name | 1-Propen-1-amine, N,N,2-trimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006906327 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Propen-1-amine,N,2-trimethyl- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=521602 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC93894 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93894 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Propen-1-amine, N,N,2-trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80219118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。